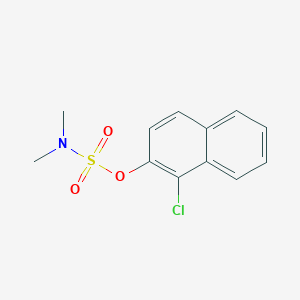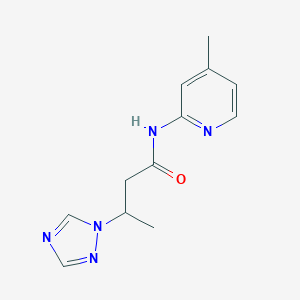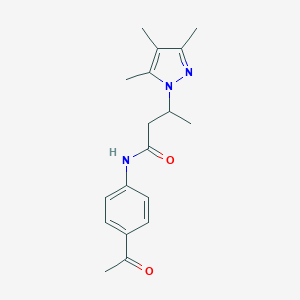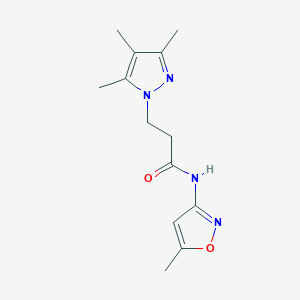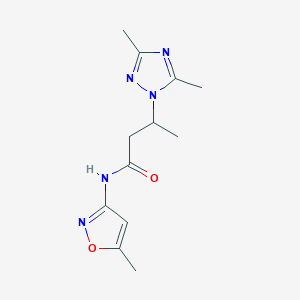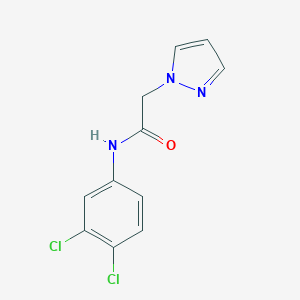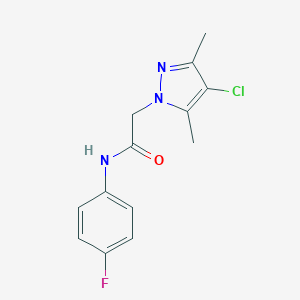
3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate, also known as DMAP, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C11H16N2O4S. DMAP is a versatile compound that has various applications in synthetic chemistry, biological research, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate is not fully understood, but it is believed to act as a nucleophilic catalyst in various reactions. It can also act as a base catalyst, which helps in the deprotonation of acidic compounds. 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate is known to activate carboxylic acids, which makes them more reactive towards nucleophilic attack.
Biochemical and Physiological Effects
3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate has no known biochemical or physiological effects on living organisms. However, it is toxic if ingested or inhaled and can cause irritation to the skin and eyes.
Advantages and Limitations for Lab Experiments
3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate has several advantages in lab experiments. It is a highly effective catalyst that can be used in small quantities, making it cost-effective. 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate has some limitations in lab experiments. It is highly toxic and should be handled with care. It is also sensitive to moisture and should be stored in a dry environment.
Future Directions
There are several future directions for the use of 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate in scientific research. One area of interest is the development of new synthetic routes for the production of organic compounds using 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate as a catalyst. Another area of interest is the modification of 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate to improve its catalytic activity and selectivity. Additionally, the use of 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate in the synthesis of natural products and pharmaceuticals is an area of active research. Finally, the development of new methods for the purification of 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate is an area of interest, as current methods can be time-consuming and expensive.
Synthesis Methods
3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate can be synthesized using various methods, including the reaction of 3-nitroaniline with dimethylcarbamoyl chloride and dimethylsulfamide. Another method involves the reaction of 3-aminophenol with dimethylcarbamoyl chloride and dimethylsulfamide. The resulting product is then purified using column chromatography to obtain pure 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate.
Scientific Research Applications
3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate is widely used in scientific research, particularly in synthetic chemistry. It is used as a catalyst in various reactions, including esterification, amidation, and acylation reactions. 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate is also used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. In biological research, 3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate is used to modify amino acids and peptides to improve their biological activity.
properties
IUPAC Name |
[3-(dimethylsulfamoylamino)phenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-13(2)11(15)18-10-7-5-6-9(8-10)12-19(16,17)14(3)4/h5-8,12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOWRPALSZDOQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)NS(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((N,N-dimethylsulfamoyl)amino)phenyl dimethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

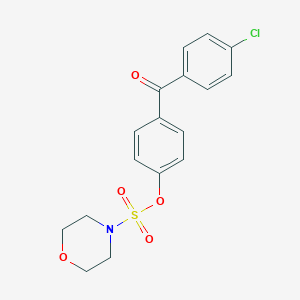
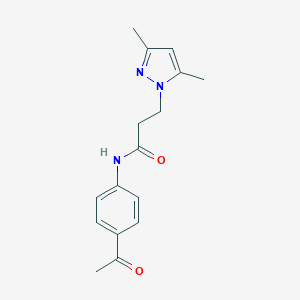
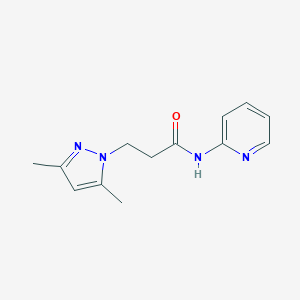
![1-(2-Furoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B497120.png)
